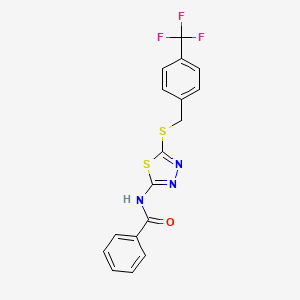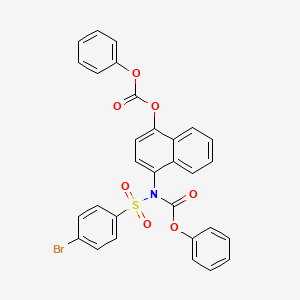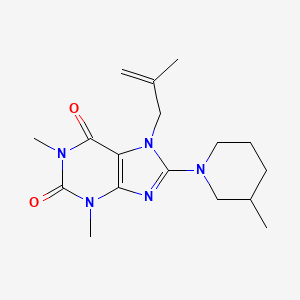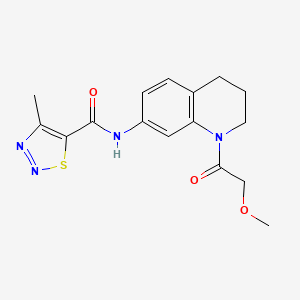![molecular formula C13H12 B2811568 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823936-00-0](/img/structure/B2811568.png)
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with an ethynylphenyl group attached at the 1-position. This compound is part of a class of molecules known for their unique structural properties, which include high strain and rigidity due to the bicyclo[1.1.1]pentane framework. These properties make it an interesting subject for research in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane typically involves a multi-step process. One common method includes the Sonogashira coupling reaction between 1-(3-iodophenyl)bicyclo[1.1.1]pentane and trimethylsilylacetylene, followed by deprotection to yield the target compound. This reaction is carried out under mild conditions, often using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in Sonogashira coupling reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Addition Reactions: Halogenated or hydrogenated derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
科学的研究の応用
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a bioisostere for aromatic rings.
Industry: Utilized in materials science for the development of new materials with specific mechanical properties.
作用機序
The mechanism of action of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is not well-documented. its effects are likely related to its unique structural properties, which can influence molecular interactions and reactivity. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with various molecular targets, potentially affecting biological pathways and chemical reactions.
類似化合物との比較
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and ethynyl-substituted compounds:
Similar Compounds: 1-(3-Iodophenyl)bicyclo[1.1.1]pentane, 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, and 1-(3-Chlorophenyl)bicyclo[1.1.1]pentane.
Uniqueness: The presence of the ethynyl group provides additional reactivity and potential for further functionalization, making it a versatile building block in organic synthesis.
特性
IUPAC Name |
1-(3-ethynylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-10-4-3-5-12(6-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJMYFUKQFZWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C23CC(C2)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)


![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2811499.png)

![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)



